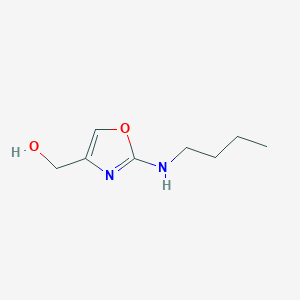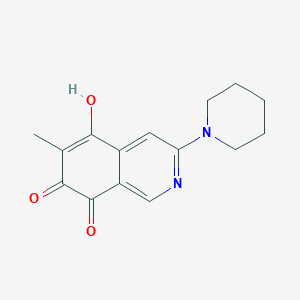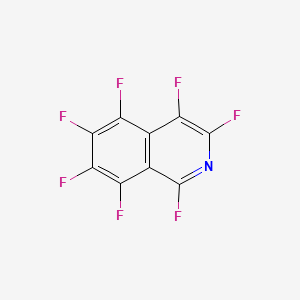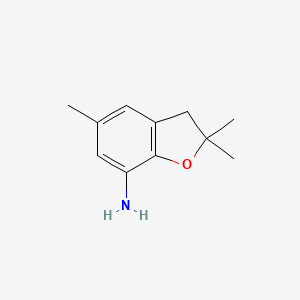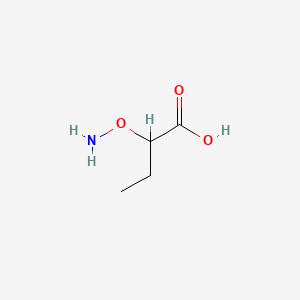
N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) typically involves the condensation of 2,3-diaminophenazine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Análisis De Reacciones Químicas
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Major products formed from these reactions include various substituted phenazine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In the case of its antimicrobial activity, the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity .
Comparación Con Compuestos Similares
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against a wide range of pathogens.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties.
Clofazimine: An antituberculosis agent with a similar phenazine structure, used in the treatment of leprosy.
The uniqueness of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Propiedades
Número CAS |
108112-57-8 |
|---|---|
Fórmula molecular |
C28H20Cl2N4O4 |
Peso molecular |
547.4 g/mol |
Nombre IUPAC |
5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenazin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H20Cl2N4O4/c1-37-25-9-7-15(29)11-17(25)27(35)33-23-13-21-22(32-20-6-4-3-5-19(20)31-21)14-24(23)34-28(36)18-12-16(30)8-10-26(18)38-2/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Clave InChI |
MQDOMYXUJCPRIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
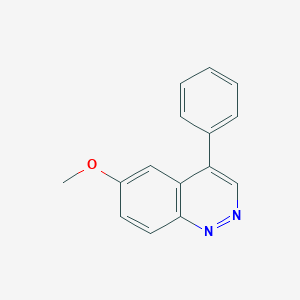


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
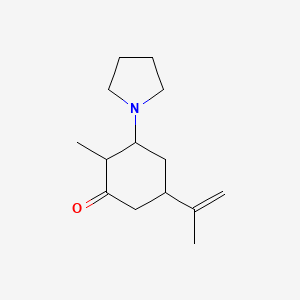
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
